2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-fluorophenyl)acetamide
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Description
2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H14ClFN4O2S and its molecular weight is 404.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
Researchers have synthesized novel derivatives of 1,2,4-triazine, including compounds structurally related to the specified molecule, and evaluated them for antibacterial properties. For instance, some compounds exhibited significant antibacterial activity against strains such as Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus. This highlights the potential use of these compounds in developing new antibacterial agents (Alharbi & Alshammari, 2019).
Anti-inflammatory Activity
Another area of research focused on the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, demonstrating significant anti-inflammatory activity. This suggests the compound's relevance in creating new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Anticancer Activity
Further studies have synthesized N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, investigating their anticancer and antibacterial activities. Some compounds were found to selectively influence non-small cell lung and CNS cancer cell lines, suggesting a potential for cancer therapy development (Berest et al., 2011).
Potential Anti-HIV-1 and CDK2 Inhibitors
The synthesis of fluorine-substituted 1,2,4-triazinones has been explored, yielding compounds with promising anti-HIV-1 and CDK2 inhibitory activities. Such findings open pathways for developing dual-function drugs targeting both HIV-1 and cancer (Makki et al., 2014).
properties
IUPAC Name |
2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O2S/c19-12-7-5-11(6-8-12)9-15-17(26)22-18(24-23-15)27-10-16(25)21-14-4-2-1-3-13(14)20/h1-8H,9-10H2,(H,21,25)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCOGFRUKMHSQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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